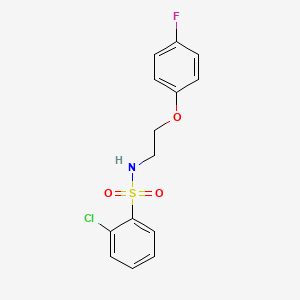

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group, a fluorophenoxy group, and an ethyl linkage to the benzenesulfonamide core. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . The inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the action of the benzenesulfonamide group, which is a part of the compound’s structure . The inhibition of CA IX leads to a decrease in tumor cell proliferation .

Biochemical Pathways

The compound affects the pathway involving the enzyme CA IX . The inhibition of CA IX leads to a decrease in the rate of anaerobic glycolysis in tumor cells . This results in a significant modification in pH, which can lead to the death of the tumor cells .

Result of Action

The result of the compound’s action is a decrease in tumor cell proliferation . By inhibiting the activity of CA IX, the compound disrupts the tumor cells’ metabolism, leading to their death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzenesulfonyl chloride and 2-(4-fluorophenoxy)ethylamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

Substitution Reactions: Products include azido or thiocyanato derivatives.

Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used.

Hydrolysis: Products include the corresponding sulfonic acid and amine.

Scientific Research Applications

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

2-chloro-N-(4-fluorophenyl)-N-sec.-propyl ethanamide: This compound shares structural similarities but differs in the substituents attached to the benzenesulfonamide core.

4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide: Another structurally related compound with different substituents.

Uniqueness

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is unique due to its specific combination of chloro, fluorophenoxy, and ethyl groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for further research and development in medicinal chemistry .

Biological Activity

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

The primary target of this compound is carbonic anhydrase IX (CA IX) , an enzyme that plays a crucial role in tumor cell proliferation and survival. The compound inhibits CA IX activity, leading to a decrease in tumor cell proliferation and potentially enhancing the efficacy of other anticancer therapies.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that it can significantly reduce cell viability in various cancer cell lines. For instance, it has been shown to reduce the viability of the MDA-MB-231 breast cancer cell line by more than 50% at specific concentrations . The effective concentration (EC50) values for various tested compounds in similar studies have been established, highlighting the potency of benzenesulfonamide derivatives against cancer cells.

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | <50 |

| Compound X | IGR39 | 27.8 ± 2.8 |

| Compound Y | MDA-MB-231 | 20.5 ± 3.6 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacteria and fungi. Its structure allows it to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Minimum Inhibitory Concentrations (MICs) for some tested strains are summarized below:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

Case Studies

- Cancer Cell Studies : A study evaluated the effectiveness of several benzenesulfonamide derivatives, including this compound, on human cancer cell lines such as MDA-MB-231 and IGR39. The results indicated a significant reduction in cell colony formation when treated with the compound at concentrations corresponding to its EC50 values .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of sulfonamide derivatives, including our compound of interest. It was found that these compounds exhibited varying degrees of activity against different bacterial strains, with some derivatives showing MIC values comparable to established antibiotics .

Properties

IUPAC Name |

2-chloro-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO3S/c15-13-3-1-2-4-14(13)21(18,19)17-9-10-20-12-7-5-11(16)6-8-12/h1-8,17H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICRZVFWNJHMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.